REACTION_SMILES
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[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH2:3]([CH3:4])[CH:5]([C:6](=[O:7])[O-:8])[c:9]1[cH:10][c:11]([O:16][c:17]2[c:18]([Cl:27])[cH:19][c:20]([S:23](=[O:24])(=[O:25])[CH3:26])[cH:21][cH:22]2)[c:12]([Cl:15])[cH:13][cH:14]1.[Na+:2].[OH-:1].[OH2:28]>>[CH2:5]([C:6](=[O:7])[OH:8])[c:9]1[cH:10][c:11]([O:16][c:17]2[c:18]([Cl:27])[cH:19][c:20]([S:23](=[O:24])(=[O:25])[CH3:26])[cH:21][cH:22]2)[c:12]([Cl:15])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CCC(C(=O)[O-])c1ccc(Cl)c(Oc2ccc(S(C)(=O)=O)cc2Cl)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C(=O)[O-])c1ccc(Cl)c(Oc2ccc(S(C)(=O)=O)cc2Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1ccc(Oc2cc(CC(=O)O)ccc2Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |